molecular formula C10H9ClO2 B14112899 Methyl (E)-3-(3-chlorophenyl)acrylate

Methyl (E)-3-(3-chlorophenyl)acrylate

Cat. No.: B14112899
M. Wt: 196.63 g/mol
InChI Key: QCCTYRQOMYMCCU-UHFFFAOYSA-N
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Description

Methyl (E)-3-(3-chlorophenyl)acrylate is an organic compound with the molecular formula C10H9ClO2 It is an ester derived from the reaction of methanol and (E)-3-(3-chlorophenyl)acrylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-3-(3-chlorophenyl)acrylate can be synthesized through the esterification of (E)-3-(3-chlorophenyl)acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(3-chlorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 3-(3-chlorophenyl)acrylic acid.

    Reduction: Methyl (E)-3-(3-chlorophenyl)propanoate.

    Substitution: Various substituted phenylacrylates depending on the nucleophile used.

Scientific Research Applications

Methyl (E)-3-(3-chlorophenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of polymers and other materials with desirable properties.

Mechanism of Action

The mechanism by which methyl (E)-3-(3-chlorophenyl)acrylate exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. The chlorine atom on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-phenylacrylate
  • Methyl (E)-3-(4-chlorophenyl)acrylate
  • Methyl (E)-3-(2-chlorophenyl)acrylate

Uniqueness

Methyl (E)-3-(3-chlorophenyl)acrylate is unique due to the position of the chlorine atom on the phenyl ring, which can significantly affect its chemical reactivity and the types of reactions it undergoes. This positional isomerism can lead to differences in physical properties and applications compared to its analogs.

Properties

IUPAC Name

methyl 3-(3-chlorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCTYRQOMYMCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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